

An In-depth Technical Guide to 1-Phenylisatin: Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: **1-Phenylisatin**

Cat. No.: **B182504**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **1-Phenylisatin**, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. It covers its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and key biological activities, with a focus on its role as a selective Cannabinoid Receptor 2 (CB2R) agonist.

Chemical Identity and Structure

1-Phenylisatin, also known by its IUPAC name 1-phenylindole-2,3-dione, is an N-substituted derivative of isatin.^[1] The core structure consists of an indole bicyclic system with ketone groups at positions 2 and 3, and a phenyl group attached to the nitrogen atom at position 1.^[1] ^[2] The phenyl ring is not coplanar with the isatin moiety, exhibiting a dihedral angle of 50.59 (5) °.^[2]

Chemical Identifiers

Identifier	Value
IUPAC Name	1-phenylindole-2,3-dione [1]
CAS Number	723-89-7
Molecular Formula	C ₁₄ H ₉ NO ₂ [3]
SMILES	O=C1N(c2ccccc2)c3ccccc3C1=O
InChI Key	UWCPWBIMRYXUOU-UHFFFAOYSA-N

| [Synonyms](#) | N-Phenylisatin, 1-Phenyl-2,3-indolinedione, 1-Phenyl-1H-indole-2,3-dione[\[1\]](#)[\[3\]](#)[\[4\]](#)

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Physicochemical and Crystallographic Properties

1-Phenylisatin presents as a light yellow to orange or brown crystalline powder.[\[4\]](#)[\[5\]](#) It is characterized by its insolubility in water.[\[5\]](#)[\[6\]](#)

Physicochemical Properties

Property	Value	Reference(s)
Molecular Weight	223.23 g/mol	[1] [3]
Melting Point	138-143 °C	[4] [5]
Appearance	Light yellow to brown crystalline powder	[4]
Solubility	Insoluble in water	[6]

| Topological Polar Surface Area | 37.4 Å² |[\[1\]](#) |

Crystallographic Data The crystal structure of **1-Phenylisatin** has been determined to be orthorhombic. The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds and π–π stacking interactions between the benzene and phenyl rings of adjacent molecules.[\[2\]](#)

Parameter	Value
Crystal System	Orthorhombic[2]
Space Group	Pbca[2]
a	3.9677 (1) Å[2]
b	13.3259 (4) Å[2]
c	20.3397 (7) Å[2]
V	1075.42 (6) Å ³ [2]
Z	4[2]

Synthesis of 1-Phenylisatin

A common and effective method for the synthesis of N-substituted isatins is the Stolle synthesis.[7] This process involves the cyclization of an N-aryl- α -chloroacetanilide, though variations exist. A related pathway involves the intramolecular Friedel-Crafts cyclization of an N,N-diaryl oxamic acid chloride, which can be prepared from diphenylamine and oxalyl chloride.[8]

Caption: Generalized Stolle synthesis pathway for **1-Phenylisatin**.

Experimental Protocol: Stolle Synthesis

- **Amide Formation:** To a solution of diphenylamine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, slowly add oxalyl chloride (1.1 equivalents) at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).
- Remove the solvent under reduced pressure to yield the crude N,N-diphenyloxamic acid chloride intermediate.
- **Cyclization:** Dissolve the crude intermediate in a high-boiling point solvent like nitrobenzene or use it in a neat reaction.

- Add anhydrous aluminum chloride (AlCl_3 , 2-3 equivalents) portion-wise, controlling the initial exothermic reaction.
- Heat the mixture to 120-140 °C for 2-6 hours.
- Cool the reaction mixture and carefully pour it onto crushed ice and concentrated HCl to decompose the aluminum complex.
- Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure **1-Phenylisatin**.

Spectroscopic Characterization

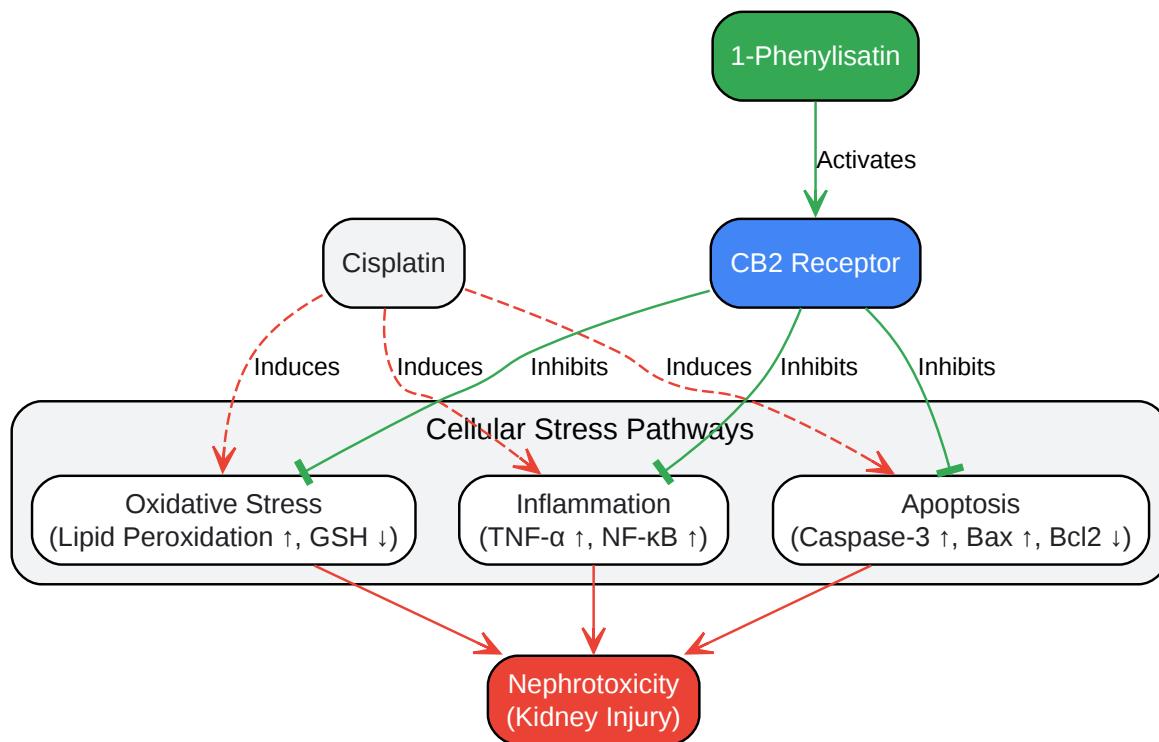
The structure of **1-Phenylisatin** can be unequivocally confirmed using standard spectroscopic techniques.^[1]

- ^1H NMR: The spectrum will show characteristic signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the nine protons of the fused benzene ring and the N-phenyl substituent.
- ^{13}C NMR: The spectrum will display 14 distinct carbon signals, including two characteristic downfield signals for the C2 and C3 carbonyl carbons.
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the C=O stretching vibrations of the dicarbonyl system, typically appearing in the range of $1720\text{-}1760\text{ cm}^{-1}$.^[9]
- Mass Spectrometry: The mass spectrum will show a prominent molecular ion (M^+) peak corresponding to its molecular weight ($\text{m/z} = 223.23$).^[1]

Biological Activity and Mechanism of Action

1-Phenylisatin is recognized as a potential anticancer and anti-HIV agent. Its most well-characterized activity is as a selective agonist for the Cannabinoid-2 (CB2) receptor.[10] This interaction is the basis for its protective effects against chemotherapy-induced nephrotoxicity.

Mechanism of Protection Against Cisplatin-Induced Nephrotoxicity Cisplatin, a common chemotherapeutic agent, induces kidney damage by promoting oxidative stress, inflammation, and apoptosis in renal cells.[10][11] **1-Phenylisatin** has been shown to mitigate this damage by activating the CB2 receptor.[10] This activation leads to a downstream cascade that counteracts the harmful effects of cisplatin. The process involves the reduction of pro-inflammatory markers like TNF- α and NF- κ B, a decrease in apoptotic markers such as caspase-3 and Bax, and the attenuation of oxidative stress.[10][11]



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Caption: Signaling pathway of **1-Phenylisatin** in mitigating nephrotoxicity.

Experimental Protocol: In Vivo Model of Cisplatin-Induced Nephrotoxicity This protocol is based on studies evaluating the protective effects of CB2R agonists.[\[10\]](#)

- Animals: Use male C57BL/6 mice (or a similar strain), 8-10 weeks old. House animals under standard conditions with free access to food and water.
- Acclimatization: Allow animals to acclimatize for at least one week before the experiment begins.
- Grouping: Divide animals into at least four groups:
 - Group 1: Vehicle control (e.g., saline).
 - Group 2: Cisplatin only.
 - Group 3: **1-Phenylisatin** + Cisplatin.
 - Group 4: **1-Phenylisatin** only.
- Dosing Regimen:
 - Administer **1-Phenylisatin** (e.g., 1-10 mg/kg, dissolved in a suitable vehicle like DMSO/saline) or vehicle via intraperitoneal (i.p.) injection for 3-5 consecutive days.
 - On the final day of pretreatment, administer a single nephrotoxic dose of cisplatin (e.g., 20 mg/kg, i.p.) to Groups 2 and 3, one hour after the final **1-Phenylisatin**/vehicle dose.
- Sample Collection: Euthanize animals 72 hours after the cisplatin injection.
- Collect blood via cardiac puncture for serum analysis (creatinine, BUN).
- Perfuse kidneys with cold saline and harvest them. One kidney can be snap-frozen in liquid nitrogen for molecular analysis (qRT-PCR, Western blot for inflammatory/apoptotic markers), and the other fixed in 10% neutral buffered formalin for histopathological examination (H&E staining).
- Endpoint Analysis:

- Renal Function: Measure serum creatinine and blood urea nitrogen (BUN) levels.
- Oxidative Stress: Perform assays on kidney homogenates for malondialdehyde (MDA) and reduced glutathione (GSH) levels.
- Inflammation & Apoptosis: Analyze kidney tissue for the expression of genes/proteins like TNF- α , NF- κ B, Caspase-3, Bax, and Bcl-2.
- Histopathology: Score kidney sections for signs of tubular necrosis, inflammation, and cast formation.

Applications and Safety

Beyond its direct biological effects, **1-Phenylisatin** serves as a crucial starting material or intermediate for synthesizing a wide range of other bioactive molecules, including:

- Indolin-2,3-dione Schiff bases with potential antimycobacterial activity.
- Antiproliferative and antipyretic agents.[\[12\]](#)
- Phenylacetamides as anticonvulsant agents.[\[12\]](#)
- Selective galanin GAL3 receptor antagonists.

Safety Information

Hazard Information	Details
GHS Pictogram	GHS07 (Exclamation mark)
Signal Word	Warning
Hazard Statement	H302: Harmful if swallowed
Precautionary Statement	P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

| Storage Class | 11: Combustible Solids |

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